![molecular formula C13H19Cl2N3 B1520956 {3-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]フェニル}メタナミン二塩酸塩 CAS No. 1170427-09-4](/img/structure/B1520956.png)
{3-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]フェニル}メタナミン二塩酸塩
概要
説明
The compound “{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride” is an organic compound with a CAS Number of 1185293-07-5 . Its IUPAC name is [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine dihydrochloride .
Synthesis Analysis
A series of Co (II), Zn (II), and Cd (II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] (Ln = LA or LB; M = Zn or Co, with X = Cl; M = Cd, with X = Br) complexes in high yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3.2ClH/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
The compound has been used in the synthesis of Co (II), Zn (II), and Cd (II) complexes . These complexes were assessed in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis
The molecular weight of the compound is 288.22 . Further physical and chemical properties are not specified in the available literature.科学的研究の応用
抗がん研究
この化合物は、ピラゾール部分を持つため、抗がん研究に関与する可能性があります。 ピラゾール誘導体は、さまざまな癌細胞株を阻害する可能性について研究されてきました 。さまざまな生体標的に結合する能力により、このクラスの化合物は、新しい抗がん剤の設計に適しています。
抗酸化研究
化合物の構造にピラゾール環が存在することは、抗酸化特性を示す可能性を示唆しています 。抗酸化物質は、神経変性疾患や癌などの多くの疾患に関与する酸化ストレスと戦う上で不可欠です。
除草剤の開発
ピラゾール誘導体は、除草剤の開発に使用されてきました 。それらの作用機序は、多くの場合、必須の植物酵素の阻害を含み、農業環境における雑草の成長を制御します。
殺虫剤
化合物の潜在的な殺虫特性は、昆虫の正常な生理学的プロセスを破壊する同様の構造の活性のため、効果的な害虫駆除剤として調査される可能性があります .
抗けいれん薬の応用
ピラゾールコアを持つ化合物は、抗けいれん活性について調査されてきました 。これらは、脳内の神経伝達物質経路またはイオンチャネルを調節する可能性があり、てんかんやその他の発作性疾患の治療に役立ちます。
抗炎症および鎮痛研究
ピラゾール誘導体の抗炎症および鎮痛効果は、痛みと炎症を治療するための新しい薬剤の開発のための候補となっています 。炎症性メディエーターの合成を阻害することにより、炎症性疾患に関連する症状を軽減できます。
抗ウイルスおよび抗菌の可能性
ピラゾール化合物の抗ウイルスおよび抗菌アプリケーションに関する研究は進行中です 。ウイルスや細菌の複製機構を妨害する能力は、新しいクラスの抗菌剤の開発につながる可能性があります。
神経保護効果
ピラゾール誘導体の神経保護効果は、神経細胞を損傷から保護する可能性について研究されています 。これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に重要となる可能性があります。
作用機序
Target of Action
It’s worth noting that similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with a similar pyrazole core have been found to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
A similar compound was found to have high solubility in saline at ph 7 , which could potentially impact its bioavailability
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
実験室実験の利点と制限
The main advantage of using DMPM in laboratory experiments is its versatility. It can be used as a catalyst in a variety of reactions, and it can also be used to synthesize a variety of other compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using DMPM in laboratory experiments is its low solubility in water. This can make it difficult to use in certain reactions, and it can also make it difficult to purify the desired product.
将来の方向性
Given the versatility of DMPM, there are many potential future directions for its use in scientific research. One potential application is its use as a catalyst in the synthesis of polymers, which could be used in a variety of applications, such as in drug delivery systems or as coatings for medical devices. Additionally, DMPM could be used as a ligand in coordination chemistry, which could lead to new methods for synthesizing complex molecules. Additionally, DMPM could be used to synthesize a variety of other compounds, such as dyes, surfactants, and pharmaceuticals. Finally, DMPM could be used to modify the properties of existing compounds, such as increasing their solubility or changing their reactivity.
Safety and Hazards
特性
IUPAC Name |
[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-11(2)16(15-10)9-13-5-3-4-12(7-13)8-14;;/h3-7H,8-9,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDGUHWJFPCWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC(=C2)CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


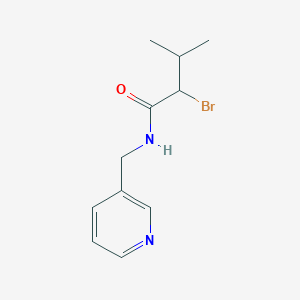
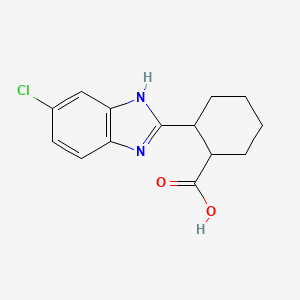

![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)
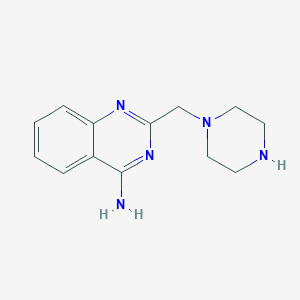
![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)
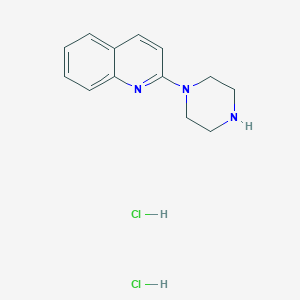
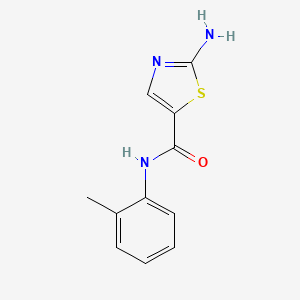
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
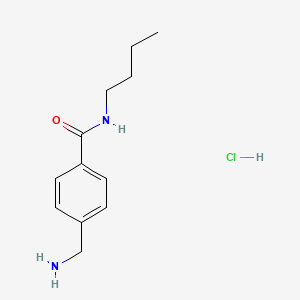
![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
